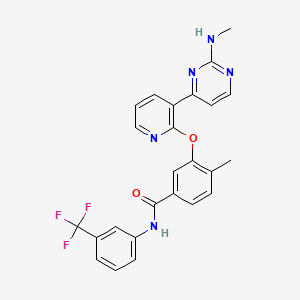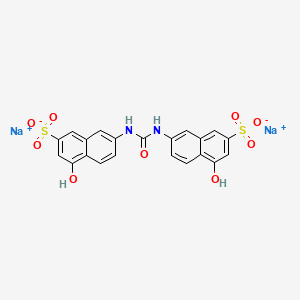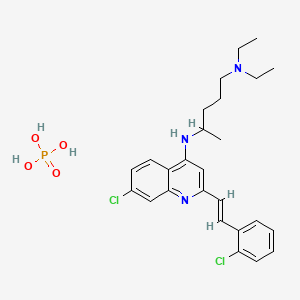
Aminoquinol monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminoquinol monophosphate may be useful in the treatment of acute necrotising cutaneous leishmaniasis.
Applications De Recherche Scientifique
8-Aminoquinoline Therapy for Latent Malaria : The 8-aminoquinolines have been revolutionary in the treatment of latent malaria. Their clinical use began with plasmochin in 1926, and despite some challenges such as hemolytic toxicity, newer drugs like tafenoquine have been developed, showing promise against endemic malaria (Baird, 2019).
Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates : This research highlights the importance of phosphoramidate derivatives in antiviral drug development. A method to prepare single diastereomer phosphoramidate products, including the HCV clinical candidate PSI-7977, is detailed, showcasing the potential of these compounds in pharmaceutical research (Ross et al., 2011).
Metabolic Derivatives of Primaquine and Their Effects on Red Blood Cells : This study investigated the effects of primaquine metabolites on human red blood cells. The research found that certain metabolites, particularly 5-hydroxy-6-methoxy-8-aminoquinoline, significantly stimulated the hexose monophosphate shunt in red blood cells, without activating a proteolytic system to degrade oxidized proteins (Baird et al., 1986).
Optimization of Metabolic Reaction Networks : This paper discusses the improvement of bioprocess performance, such as amino acid production, by genetically modifying metabolic control architectures. The study uses the xanthine monophosphate (XMP) and guanosine monophosphate (GMP) synthesis pathway as an example to demonstrate how modifying regulatory architectures can significantly enhance metabolic processes (Hatzimanikatis et al., 1996).
Amperometric Detection of Alkaline Phosphatase Activity : This research developed a new substrate, 4-amino-1-naphthylphosphate, for the detection of alkaline phosphatase activity. This has applications in immunosensors and biochemical array detection systems, highlighting the potential of such substrates in electrochemical transducers for medical diagnostics (Masson et al., 2004).
Isotachophoretic Examination of Intercalators with Ribodinucleoside Monophosphates : This study explored the interaction of intercalators with ribodinucleoside monophosphates, providing insights into the isotachophoretic behavior of these compounds. Such research is crucial in understanding the chemical properties of nucleotides and their interactions with various substances (Dohtsu et al., 1988).
Propriétés
Numéro CAS |
102112-06-1 |
|---|---|
Nom du produit |
Aminoquinol monophosphate |
Formule moléculaire |
C26H34Cl2N3O4P |
Poids moléculaire |
554.4 g/mol |
Nom IUPAC |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C26H31Cl2N3.H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);(H3,1,2,3,4)/b14-12+; |
Clé InChI |
WTBHKKAMHWHVJZ-UNGNXWFZSA-N |
SMILES isomérique |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
SMILES canonique |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aminoquinol monophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



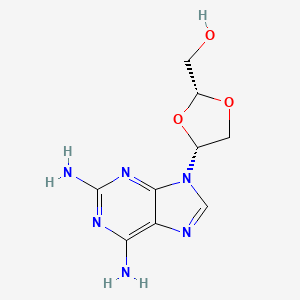
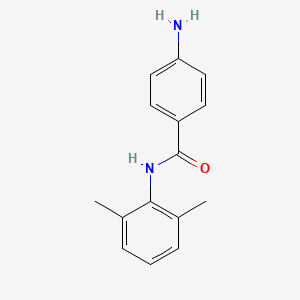

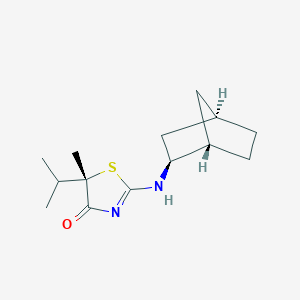
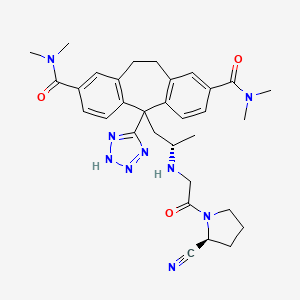
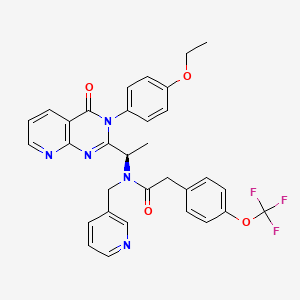

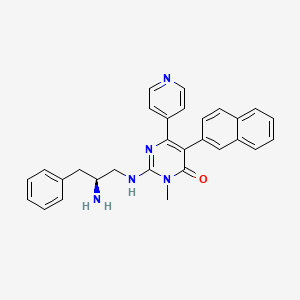
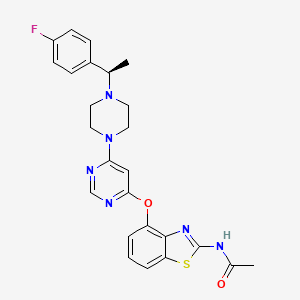
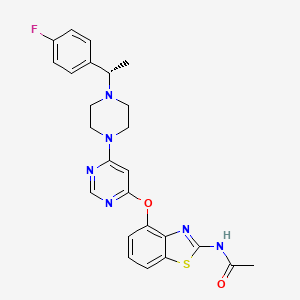
![N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B1667044.png)
![(2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide](/img/structure/B1667045.png)
